molecular formula C13H17N5OS B2449778 N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415566-08-2

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide

Numéro de catalogue B2449778
Numéro CAS: 2415566-08-2
Poids moléculaire: 291.37
Clé InChI: MIBOCQKIHXOPDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BPTD, is a compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of this compound to CDK2 has been studied using molecular docking simulations, which have shown that this compound binds to the ATP-binding pocket of the enzyme. The binding of this compound to GSK-3β has also been studied using molecular docking simulations, which have shown that this compound binds to the substrate-binding pocket of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit promising biochemical and physiological effects. Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3β by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is its specificity for the target enzymes CDK2 and GSK-3β. This specificity reduces the likelihood of off-target effects and improves the efficacy of the compound. However, one limitation of this compound is its relatively low potency compared to other inhibitors of CDK2 and GSK-3β. This limitation may make it less suitable for use in clinical settings.

Orientations Futures

There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to improve the potency of the compound through structure-activity relationship (SAR) studies. Another direction is to study the effects of this compound on other enzymes and pathways to identify additional therapeutic targets. Additionally, the potential of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and inflammatory diseases should be further explored.

Méthodes De Synthèse

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5,6-dimethylpyrimidine-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The synthesis of this compound has been reported in several scientific journals, and the purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential applications in the field of drug discovery. It has been found to exhibit inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). Inhibition of these enzymes has been linked to the treatment of several diseases, including cancer and Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-4-5-6-10-17-18-13(20-10)16-12(19)11-8(2)9(3)14-7-15-11/h7H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBOCQKIHXOPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.